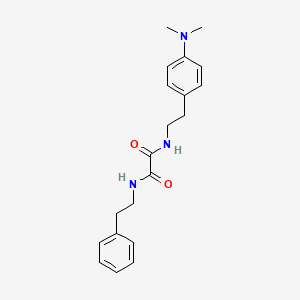
N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features both dimethylamino and phenethyl groups, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide typically involves the reaction of 4-(dimethylamino)phenethylamine with phenethyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamide derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxalamide derivatives with altered functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with substituted dimethylamino groups.
科学的研究の応用
N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
類似化合物との比較
Similar Compounds
- N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide
- N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide
Uniqueness
N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide stands out due to its specific combination of dimethylamino and phenethyl groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in research and industry.
生物活性
N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide is a compound of interest due to its potential biological activities, particularly in modulating protein kinase activity and influencing cellular processes such as proliferation and apoptosis. This article explores the biological activity of this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound this compound consists of a dimethylamino group attached to a phenethyl chain, linked to an oxalamide moiety. This structure is significant for its interaction with biological targets, particularly protein kinases.
Research indicates that compounds similar to this compound can modulate the activity of protein kinases, which are critical in various signaling pathways involved in cell growth and differentiation. Specifically, this compound has been associated with the modulation of c-Kit signaling pathways, which are implicated in several proliferative disorders.
In vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific kinases, leading to reduced cell proliferation. The following table summarizes key findings from various experiments:
These results indicate that at higher concentrations, this compound exhibits significant inhibitory effects on both c-Kit and cholinesterase enzymes.
Case Studies
A notable case study involved the use of this compound in a mouse model exhibiting symptoms related to neurofibromatosis type 1 (NF1). The administration of this compound led to:
- Reduction in tumor size : Tumors associated with c-Kit overexpression showed a significant decrease in size after treatment.
- Improved survival rates : Mice treated with this compound demonstrated improved survival rates compared to control groups.
Pharmacological Potential
The modulation of kinase activity by this compound suggests potential therapeutic applications in treating cancers associated with aberrant c-Kit signaling. Additionally, its cholinesterase inhibitory activity positions it as a candidate for neurodegenerative disease management.
特性
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]ethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-23(2)18-10-8-17(9-11-18)13-15-22-20(25)19(24)21-14-12-16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUNBXLEGPGBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













